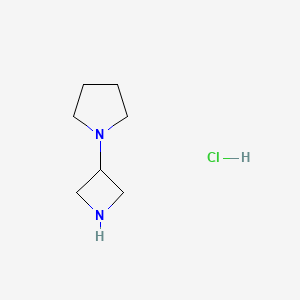

1-(Azetidin-3-yl)pyrrolidine hydrochloride

Description

Significance of Nitrogen-Containing Heterocycles in Pharmaceutical Research

Nitrogen-containing heterocycles are cyclic organic compounds containing at least one nitrogen atom within the ring structure, and they represent one of the most significant and diverse classes of molecules in pharmaceutical research. wisdomlib.org Their prevalence is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-based heterocyclic core. nih.govrsc.org This widespread use is not coincidental but is rooted in the unique physicochemical properties these scaffolds impart to a molecule.

The presence of nitrogen atoms in a heterocyclic ring can influence a molecule's stability, solubility, and metabolic profile. nih.gov Furthermore, the nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. rsc.orgmsesupplies.com This ability to engage in hydrogen bonding is crucial for the mechanism of action of many drugs, including anti-cancer agents that interact with DNA. nih.govrsc.org These heterocycles are foundational components of numerous natural products with profound biological activities, including vitamins, alkaloids, hormones, and antibiotics. nih.govrsc.org The structural diversity and functional versatility of nitrogen heterocycles make them indispensable tools for medicinal chemists in the design and development of new therapeutic agents. wisdomlib.orgmsesupplies.com

The Role of Azetidine (B1206935) and Pyrrolidine (B122466) Ring Systems in Bioactive Molecules

Among the vast family of nitrogen heterocycles, saturated rings like azetidine and pyrrolidine are of particular interest in drug design. These scaffolds, while structurally simple, provide a powerful means to modulate a compound's properties.

The azetidine ring is a four-membered saturated nitrogen heterocycle. bham.ac.uk As the smallest stable saturated aza-heterocycle, it is an attractive building block for introducing conformational rigidity into a molecule. enamine.net By limiting the conformational flexibility of a drug candidate, the azetidine moiety can reduce the entropic penalty of binding to its biological target, potentially leading to higher affinity and potency. enamine.net Though less common than five- or six-membered rings, azetidines are found in several natural products and are increasingly utilized in medicinal chemistry to fine-tune pharmacological profiles. researchgate.netlifechemicals.com A notable example is Azelnidipine, an antihypertensive drug that contains an azetidine ring. enamine.net

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a mainstay in the pharmaceutical and natural products arenas. researchgate.netresearchgate.net This structure is a core component of various alkaloids and is present in numerous approved pharmaceutical drugs. researchgate.net The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. nih.gov Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects. researchgate.net The synthesis of functionalized pyrrolidines is a well-established area of organic chemistry, with methods like 1,3-dipolar cycloaddition providing access to a wide variety of substituted derivatives. nih.govorganic-chemistry.org

| Feature | Azetidine | Pyrrolidine |

|---|---|---|

| Ring Size | 4-membered | 5-membered |

| Key Characteristic | Introduces conformational rigidity; acts as a bioisostere for larger groups. enamine.net | "Privileged" scaffold with wide-ranging biological activities. researchgate.netnih.gov |

| Prevalence | Less common than pyrrolidine but increasingly used in drug design. researchgate.net | A mainstay in natural products and pharmaceuticals. researchgate.net |

| Example in Approved Drug | Azelnidipine (antihypertensive). enamine.net | Many, including various alkaloids and synthetic drugs. researchgate.net |

Overview of 1-(Azetidin-3-yl)pyrrolidine (B118198) Hydrochloride as a Key Intermediate in Drug Discovery

1-(Azetidin-3-yl)pyrrolidine hydrochloride is a chemical compound that incorporates both the azetidine and pyrrolidine scaffolds. This bifunctional structure makes it a valuable building block, or intermediate, for the synthesis of more complex molecules in drug discovery programs. vulcanchem.com The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents, which is advantageous for handling and for use in subsequent chemical reactions. vulcanchem.com

While not an active pharmaceutical ingredient itself, this compound serves as a key precursor. The azetidin-3-yl portion provides a reactive site and a rigid structural element, while the pyrrolidine ring can be further functionalized or serve as a core component of the final target molecule. google.com Chemical intermediates like this are crucial in combinatorial chemistry and library synthesis, where researchers aim to create a large number of diverse compounds for high-throughput screening to identify new drug leads. google.com The structure is particularly relevant for synthesizing compounds targeting various receptors and enzymes, with patent literature indicating its use in the development of tachykinin antagonists, among other biologically active agents. google.com

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₅ClN₂ (for hydrochloride salt) |

| Molecular Weight | 162.66 g/mol (for hydrochloride salt) |

| Structure | Combines a 4-membered azetidine ring and a 5-membered pyrrolidine ring. |

| Primary Role | Synthetic intermediate/building block in medicinal chemistry. vulcanchem.comgoogle.com |

| Form | Hydrochloride salt for improved stability and solubility. vulcanchem.com |

Note: Molecular formula and weight are calculated based on the parent structure and the addition of one equivalent of hydrochloric acid.

Research Landscape and Academic Relevance of the Chemical Compound

The academic and commercial relevance of this compound is evident from its availability from various chemical suppliers that specialize in providing building blocks for research and development. molport.com The demand for such intermediates is driven by the ongoing need in the pharmaceutical industry to explore novel chemical space and develop new drug candidates.

The synthesis of molecules containing linked azetidine and pyrrolidine rings is a topic of interest in synthetic organic chemistry. bham.ac.ukscitechnol.com Research in this area focuses on developing efficient and stereoselective methods to construct these bicyclic systems. scitechnol.com The presence of this and structurally related compounds in patent literature highlights its utility in the creation of proprietary molecules with potential therapeutic applications. google.com For instance, 3-amino-azetidine derivatives, which are precursors to the title compound, are described as key intermediates for several classes of biologically active compounds, including agents for neurological and metabolic disorders. vulcanchem.comgoogle.com Therefore, while extensive research on the specific properties of this compound itself may not be widely published, its importance is demonstrated by its role as a foundational element in the synthesis of a new generation of potential pharmaceuticals.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H15ClN2 |

|---|---|

Molecular Weight |

162.66 g/mol |

IUPAC Name |

1-(azetidin-3-yl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C7H14N2.ClH/c1-2-4-9(3-1)7-5-8-6-7;/h7-8H,1-6H2;1H |

InChI Key |

GXSXSJAEEIECMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2CNC2.Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Ring Strain and Reactivity of the Azetidine (B1206935) Moiety

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its reactivity is largely governed by significant ring strain. rsc.orgrsc.orgresearchwithrutgers.com This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°, leading to torsional and angle strain. The ring strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridine (B145994) ring (approx. 27.7 kcal/mol) and the relatively strain-free and unreactive pyrrolidine (B122466) ring (approx. 5.4 kcal/mol). rsc.orgrsc.org

This intermediate level of ring strain endows azetidines with a unique combination of properties: they are significantly more stable and easier to handle than the corresponding aziridines, yet they are susceptible to strain-releasing reactions under appropriate conditions, making them valuable synthetic intermediates. rsc.orgresearchgate.net The inherent strain facilitates σ-N–C bond cleavage, which is a primary pathway for its functionalization and transformation. rsc.org This reactivity, driven by the release of molecular strain, allows azetidines to participate in reactions that are not feasible for larger, more stable rings like pyrrolidine or piperidine (B6355638). beilstein-journals.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine | 6 | ~0 |

Nucleophilic and Electrophilic Reactions of the Azetidine-Pyrrolidine System

The 1-(Azetidin-3-yl)pyrrolidine (B118198) structure possesses two nitrogen atoms with distinct reactivity profiles. The pyrrolidine nitrogen behaves as a typical secondary amine and is readily nucleophilic. wikipedia.org It can participate in standard amine reactions such as alkylation, acylation, and condensation with carbonyl compounds.

The azetidine nitrogen, while also basic, has its reactivity influenced by the ring strain. More importantly, the carbon atoms of the azetidine ring are susceptible to nucleophilic attack, leading to ring-opening. These reactions often require activation of the azetidine ring, for example, through protonation or the use of Lewis acids. magtech.com.cn The regioselectivity of the nucleophilic attack on an unsymmetrically substituted azetidine is controlled by both electronic and steric factors. magtech.com.cnresearchgate.net For the 1-(Azetidin-3-yl)pyrrolidine system, a nucleophile could potentially attack either the C2 or C4 position of the azetidine ring, leading to different ring-opened products.

Both nitrogen atoms can act as sites for electrophilic attack. Protonation, for instance, readily occurs to form the hydrochloride salt. Reaction with other electrophiles like alkyl halides or acyl chlorides would likely occur preferentially at the more sterically accessible and typically more basic pyrrolidine nitrogen, although reaction at the azetidine nitrogen is also possible, which can serve to activate the ring towards subsequent ring-opening.

Controlled Ring Opening and Expansion Reactions

The strain energy inherent in the azetidine ring can be harnessed to drive controlled ring-opening and ring-expansion reactions, providing pathways to more complex molecular architectures. beilstein-journals.org

Ring Opening: Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms adjacent to the ring nitrogen, causing the C-N bond to break. This process is often facilitated by converting the azetidine into a more reactive azetidinium salt, either by protonation (acid catalysis) or alkylation. magtech.com.cn For instance, acid-mediated intramolecular ring-opening can occur if a pendant nucleophilic group is present on a substituent, as demonstrated in studies on other N-substituted azetidines. nih.gov

Ring Expansion: Azetidines can also undergo ring expansion to form larger heterocyclic systems. A notable example is the acid-promoted ring expansion of 2,2-disubstituted azetidine carbamates into 6,6-disubstituted 1,3-oxazinan-2-ones. morressier.com The proposed mechanism involves the protonation of the azetidine nitrogen, followed by C-N bond cleavage to generate a carbocation intermediate, which is then trapped by an internal nucleophile (the carbamate (B1207046) oxygen). rsc.org Another transformation involves the thermal isomerization of 2-(iodomethyl)azetidine derivatives into 3-iodopyrrolidines, which proceeds through an aziridinium (B1262131) ion intermediate. rsc.org These reactions highlight the utility of the strained ring as a latent reactive site for constructing five- or six-membered rings.

| Reaction Type | Reagents/Conditions | Intermediate/Mechanism | Product Type |

|---|---|---|---|

| Nucleophilic Ring Opening | Nucleophile (e.g., halides, amines), often with Lewis/Brønsted acid catalysis | SN2 attack on ring carbon | γ-Substituted propylamines |

| Acid-Mediated Intramolecular Ring Opening | Acidic pH, pendant nucleophile (e.g., amide) | Intramolecular nucleophilic attack | Lactones, Lactams |

| Acid-Promoted Ring Expansion | Brønsted acid, carbamate substituent | Carbocation formation and cyclization | 1,3-Oxazinan-2-ones |

| Thermal Isomerization | Heat, 2-(iodomethyl) substituent | Aziridinium ion intermediate | Substituted Pyrrolidines |

Stability Considerations of the Hydrochloride Salt in Synthetic Processes

The formulation of 1-(Azetidin-3-yl)pyrrolidine as a hydrochloride salt significantly enhances its stability, making it easier to store and handle compared to the free base. guidechem.com The salt is typically a solid that is less volatile and less prone to degradation. However, the presence of the hydrochloride has important implications for its use in synthesis.

In most synthetic applications where the nitrogen atoms are intended to act as nucleophiles, the hydrochloride salt must be neutralized. guidechem.com This is typically achieved by adding a base (e.g., triethylamine, sodium carbonate) to the reaction mixture to generate the free amine in situ. Careful control of stoichiometry and pH is essential to ensure complete deprotonation without causing unwanted side reactions.

Despite the increased stability, the inherent ring strain of the azetidine moiety remains. nih.govguidechem.com This means that even in its salt form, the compound can be susceptible to decomposition or ring-opening under harsh conditions, such as in the presence of strong bases or certain transition metals, or at elevated temperatures. guidechem.com Furthermore, azetidine hydrochlorides can be hygroscopic, meaning they can absorb moisture from the air, which may affect their physical properties and reactivity. guidechem.com Therefore, proper storage in a dry, inert atmosphere is recommended to maintain the integrity of the compound. guidechem.com The acidic nature of the salt itself can also catalyze decomposition pathways, particularly intramolecular ring-opening if suitable nucleophilic groups are present within the molecule. nih.gov

Medicinal Chemistry Applications and Drug Discovery Paradigms

1-(Azetidin-3-yl)pyrrolidine (B118198) Hydrochloride as a Versatile Building Block

The utility of 1-(Azetidin-3-yl)pyrrolidine hydrochloride in medicinal chemistry is fundamentally rooted in its status as a versatile building block. This designation stems from the distinct chemical characteristics of its constituent azetidine (B1206935) and pyrrolidine (B122466) rings, which provide a foundation for constructing more complex molecular architectures. rsc.org

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous scaffold in numerous natural products and FDA-approved drugs. researchgate.netresearchgate.net Its non-planar, puckered conformation allows for the presentation of substituents in well-defined three-dimensional (3D) orientations, a phenomenon known as "pseudorotation". researchgate.netnih.gov This ability to explore 3D space efficiently is highly advantageous for optimizing interactions with biological targets. researchgate.net The pyrrolidine moiety contributes to the stereochemistry of a molecule and can enhance properties such as aqueous solubility. researchgate.netnih.gov

The combination of these two rings in 1-(Azetidin-3-yl)pyrrolidine results in a bifunctional building block with multiple points for diversification. The secondary amine of the pyrrolidine and the secondary amine of the azetidine (once deprotected) serve as nucleophilic centers for the attachment of a wide array of substituents, side chains, and other molecular scaffolds. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly suitable for use in various synthetic transformations and for biological screening.

Scaffold Design in the Development of Novel Chemical Entities

In modern drug discovery, scaffold-based design is a central paradigm for creating novel chemical entities (NCEs) with desired biological activities. A scaffold provides the core three-dimensional framework of a molecule, upon which various functional groups can be appended to modulate potency, selectivity, and pharmacokinetic properties. The 1-(Azetidin-3-yl)pyrrolidine structure serves as an excellent example of a 3D-rich scaffold. molport.com

The five-membered pyrrolidine ring is particularly valued for its ability to increase the three-dimensional coverage of a molecule. researchgate.netnih.gov Unlike flat, aromatic rings, the saturated, sp³-hybridized carbons of the pyrrolidine ring create a puckered structure that projects substituents into distinct vectors in space. researchgate.net This inherent 3D character is crucial for achieving high-affinity and selective binding to the complex, three-dimensional surfaces of biological targets like enzymes and receptors. nih.gov

The azetidine ring further enhances the structural rigidity and three-dimensional nature of the scaffold. nih.gov Its constrained four-membered ring system locks adjacent substituents into specific conformations, which can minimize the entropic penalty associated with ligand-protein binding and thereby improve binding affinity. nih.gov The fusion of the azetidine to the pyrrolidine creates a compact, spirocyclic-like or appended structure that explores unique regions of chemical space often underrepresented in traditional screening libraries. The synthesis of diverse libraries based on azetidine cores has been shown to generate novel fused, bridged, and spirocyclic ring systems with lead-like properties. nih.gov

Medicinal chemists utilize the 1-(Azetidin-3-yl)pyrrolidine scaffold by systematically modifying it to conduct structure-activity relationship (SAR) studies. By attaching different chemical groups at the nitrogen atoms or other positions, researchers can probe the binding pocket of a target protein and optimize molecular interactions. The influence of the stereochemistry of substituents on the pyrrolidine ring can lead to significantly different biological profiles, as the spatial orientation can dictate the binding mode to enantioselective protein targets. researchgate.netnih.gov

Table 1: Comparison of Physicochemical Properties of Heterocyclic Scaffolds This table illustrates the distinct properties that different heterocyclic rings contribute to a molecular scaffold, highlighting the advantages of saturated systems like pyrrolidine.

| Scaffold | Hybridization | Molecular Geometry | Key Medicinal Chemistry Attributes |

|---|---|---|---|

| Pyrrole | sp² | Planar, Aromatic | Rigid structure, participates in π-stacking. |

| Cyclopentane | sp³ | Non-planar | Provides 3D structure, metabolically stable. |

| Pyrrolidine | sp³ | Non-planar (Puckered) | Provides 3D structure, basic nitrogen for interaction and solubility, allows stereochemical diversity. researchgate.netnih.gov |

| Azetidine | sp³ | Non-planar (Strained) | Rigid 3D motif, polar, can improve metabolic stability and solubility. nih.govenamine.net |

Integration into Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy used to rapidly generate large numbers of structurally related compounds, known as libraries, for high-throughput screening (HTS). nih.gov The success of this approach relies on the use of versatile building blocks that can be readily and systematically functionalized. This compound is an ideal candidate for integration into combinatorial library synthesis workflows. researchgate.net

Its structure features two distinct secondary amine functionalities (one on each ring), which can be selectively protected and deprotected to allow for sequential chemical modifications. This enables a divergent synthetic approach, where the common core is elaborated with different sets of reactants in a parallel fashion. For instance, the pyrrolidine nitrogen can be acylated, alkylated, or subjected to reductive amination with a library of aldehydes, while the azetidine nitrogen can be functionalized with a separate set of building blocks. This multi-point diversification allows for the exploration of a vast chemical space around a central, 3D-rich scaffold. nih.gov

Both solid-phase and solution-phase parallel synthesis methods can be employed. In solid-phase synthesis, the scaffold can be attached to a resin, allowing for the use of excess reagents and simplified purification through simple washing steps. nih.govnih.gov This is particularly efficient for constructing large libraries. The synthesis of a 1976-membered library of spirocyclic azetidines has been successfully demonstrated using such techniques. nih.gov

The integration of the 1-(Azetidin-3-yl)pyrrolidine scaffold into combinatorial synthesis allows for the creation of focused libraries tailored to specific biological target families. By selecting building blocks with appropriate pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged groups), chemists can design libraries with a higher probability of yielding active compounds, or "hits," against targets such as G-protein coupled receptors (GPCRs), kinases, or proteases.

Table 2: Illustrative Combinatorial Library Synthesis Scheme This table provides a hypothetical example of how a focused library could be generated from the 1-(Azetidin-3-yl)pyrrolidine core using two sets of diverse building blocks. | Core Scaffold | Building Block Set A (R¹) (Reacts with Pyrrolidine-N) | Building Block Set B (R²) (Reacts with Azetidine-N) | Number of Products | | :--- | :--- | :--- | :--- | | 1-(Azetidin-3-yl)pyrrolidine | A1: Acetyl chloride A2: Benzoyl chloride A3: Cyclohexanecarbonyl chloride | B1: Benzyl bromide B2: 4-Fluorobenzaldehyde (reductive amination) B3: Methyl isocyanate | 3 (A) x 3 (B) = 9 | | | A4: Phenylsulfonyl chloride A5: Propionyl chloride | B4: Ethyl bromoacetate (B1195939) B5: Pyridine-4-carboxaldehyde (reductive amination) | 5 (A) x 5 (B) = 25 |

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective and efficient alternative to traditional HTS for identifying lead compounds. wikipedia.orgnih.gov FBDD involves screening libraries of small, low-molecular-weight molecules, or "fragments," which typically bind with low affinity to the biological target. frontiersin.org These initial fragment hits then serve as starting points for optimization, where they are "grown" or "linked" to produce more potent, lead-like molecules. youtube.com

The compound 1-(Azetidin-3-yl)pyrrolidine and its simple derivatives are well-suited for inclusion in fragment libraries due to their physicochemical properties, which align well with the principles of FBDD, such as the "Rule of Three" (Ro3). frontiersin.orgnih.gov The Ro3 provides general guidelines for the properties of an ideal fragment.

Key attributes of 1-(Azetidin-3-yl)pyrrolidine that make it a valuable fragment include:

Low Molecular Weight: Its core structure is small, leaving ample room for subsequent chemical elaboration without exceeding the typical molecular weight limits for orally bioavailable drugs. wikipedia.org

High Fsp³ Content: The fraction of sp³-hybridized carbons is high, imparting significant three-dimensional character. nih.gov This is a highly desirable feature in modern fragment libraries, as 3D shape can lead to more specific and higher-quality interactions with protein targets compared to flat, aromatic fragments. nih.gov

Defined Exit Vectors: The nitrogen atoms on both rings provide clear and synthetically accessible points for fragment growth or linking, guiding the optimization process.

Favorable Physicochemical Properties: The presence of basic nitrogen atoms generally leads to good aqueous solubility, which is crucial for the biophysical screening techniques (e.g., NMR, SPR, X-ray crystallography) used in FBDD that often require high compound concentrations. youtube.com

By using a fragment like 1-(Azetidin-3-yl)pyrrolidine, medicinal chemists can efficiently probe the binding sites of challenging targets. The initial weak binding of the fragment provides high-quality structural information (e.g., via X-ray crystallography), which can guide the rational design of more potent compounds, leading to leads with higher ligand efficiency. frontiersin.org

Table 3: Physicochemical Properties of 1-(Azetidin-3-yl)pyrrolidine in the Context of FBDD "Rule of Three"

| Property | "Rule of Three" Guideline frontiersin.org | 1-(Azetidin-3-yl)pyrrolidine (Free Base) | Conformance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 300 Da | 126.21 g/mol | Yes |

| Calculated LogP (cLogP) | ≤ 3 | Approx. -0.5 to 0.5 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 3 | 2 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 2 | Yes |

| Rotatable Bonds (RB) | ≤ 3 | 1 | Yes |

Biological Activity and Mechanistic Investigations of this compound Remain Undisclosed in Publicly Available Research

Despite a comprehensive review of scientific literature and patent databases, detailed in vitro and preclinical studies focusing specifically on the biological activity and mechanism of action of this compound are not available in the public domain. While the constituent chemical motifs, azetidine and pyrrolidine, are recognized as important scaffolds in medicinal chemistry, research detailing the pharmacological profile of this specific hydrochloride salt has not been published.

The azetidine ring, a four-membered nitrogen-containing heterocycle, and the pyrrolidine ring, a five-membered saturated heterocycle, are featured in a wide array of biologically active compounds. nih.govresearchgate.net Derivatives of these scaffolds have been investigated for a multitude of therapeutic applications, including as central nervous system agents, antimicrobials, and anti-inflammatory drugs. nih.govresearchgate.netnih.gov For instance, various azetidine and pyrrolidine derivatives have been explored for their roles as norepinephrine (B1679862) reuptake inhibitors and serotonin (B10506) 5-HT(1A) partial agonists, indicating their potential in treating neuropsychiatric disorders. nih.gov Furthermore, certain azetidine-containing compounds have been identified in screening libraries for their potential antimycobacterial properties. nih.gov

However, the specific combination of an azetidin-3-yl group linked to a pyrrolidine ring, as in the case of this compound, lacks specific data regarding its interactions with biological targets. There are no publicly accessible reports detailing its binding affinities to receptors, its effects on enzymatic activity, or its performance in preclinical models of disease.

Structure-activity relationship (SAR) studies have been conducted on various series of azetidine and pyrrolidine derivatives, providing insights into how different substituents on these rings influence their biological effects. mdpi.comnih.gov These studies are crucial in drug discovery for optimizing lead compounds. Yet, without initial screening data or specific assays involving this compound, it is not possible to contextualize its potential activity within these broader SAR trends.

Patent literature often provides early insights into the biological applications of novel chemical entities. google.comresearchgate.net A thorough search of patent databases did not reveal any specific claims or experimental data related to the biological activity of this compound.

Excludes Any Clinical Human Trial Data.

Enzyme Inhibition Studies

Based on a thorough review of scientific literature, no specific studies detailing the enzyme inhibition profile of 1-(Azetidin-3-yl)pyrrolidine (B118198) hydrochloride have been identified. The following subsections reflect this lack of available data.

Kinase Inhibition Profiles and Selectivity

There are no publicly available data from kinase inhibition profiling assays for 1-(Azetidin-3-yl)pyrrolidine hydrochloride. Consequently, its selectivity and potency against any specific kinases are unknown.

Inhibition of Parasitic Enzymes, e.g., Phenylalanine tRNA Synthetase (PheRS)

No studies were found that specifically investigate the inhibitory activity of this compound against parasitic enzymes, including Phenylalanine tRNA Synthetase (PheRS). While research exists on related heterocyclic scaffolds, data for this particular compound is not available.

Cathepsin Inhibition

There is no available research documenting the activity of this compound as an inhibitor of any cathepsin enzymes.

Receptor Modulation and Binding Affinity

Investigations into the receptor modulation and binding affinity of this compound are not present in the accessible scientific literature.

Histamine (B1213489) Receptor (H3R) Agonism/Antagonism

No binding affinity studies or functional assays have been published to characterize the interaction of this compound with the histamine H3 receptor. As a result, its potential as an agonist or antagonist at this receptor remains undetermined.

Data Tables

Due to the absence of experimental data in the reviewed literature for this compound, no data tables for its biological activity can be generated.

Cellular Pathway Modulation

Derivatives containing the azetidine (B1206935) ring have been shown to possess potent biological activities that impact cell growth, particularly in the context of infectious diseases. A series of azetidine derivatives demonstrated powerful bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. acs.orgnih.gov These compounds were found to inhibit mycobacterial growth by interfering with the biogenesis of the cell envelope, a critical pathway for bacterial survival. acs.orgnih.gov This demonstrates that the azetidine scaffold can be functionalized to create molecules that potently disrupt essential cellular pathways in pathogens.

The aforementioned antitubercular azetidine derivatives were found to act by arresting the late-stage biosynthesis of mycolic acids. acs.orgnih.gov Transcriptomic analysis confirmed that these compounds have a mode of action distinct from other known cell wall inhibitors, suggesting they impact a unique metabolic pathway. nih.gov Furthermore, studies on azetidine derivatives have shown they can influence the metabolism of other drugs by inhibiting cytochrome P450 enzymes, such as CYP2D6, which is involved in the metabolism of many amine-containing compounds. acs.org This indicates that molecules built upon this scaffold can alter key metabolic pathways both within a target organism and in host systems.

Antiparasitic Efficacy in Preclinical Models

Derivatives containing azetidine and pyrrolidine (B122466) rings have demonstrated significant potential as antiparasitic agents, with notable activity against Toxoplasma gondii and Plasmodium species, the causative agent of malaria.

Toxoplasma gondii Growth Inhibition

Bicyclic azetidines and pyrrolidines have emerged as potent inhibitors of Toxoplasma gondii growth. nih.govnih.gov These compounds selectively target the parasite's phenylalanine tRNA synthetase (PheRS), an essential enzyme for protein synthesis, leading to parasite growth inhibition both in vitro and in vivo. nih.govresearchgate.net

A key advantage of this compound class is its ability to cross the blood-brain barrier, achieving significant concentrations in the brain. nih.govresearchgate.net This is particularly crucial for treating toxoplasmosis, as the parasite can persist as semi-dormant bradyzoite cysts in the brain and other tissues. nih.gov

Structure-activity relationship (SAR) studies on a series of bicyclic pyrrolidine PheRS inhibitors revealed that the introduction of aliphatic groups could enhance potency and improve pharmacokinetic properties, including brain exposure. nih.gov This research has identified novel scaffolds that present opportunities for further optimization to develop effective treatments for toxoplasmosis. nih.gov One early lead compound, the bicyclic azetidine BRD7929, showed potent inhibition of T. gondii and served as a basis for the development of improved analogs. nih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Bicyclic Azetidines (e.g., BRD7929) | T. gondii Phenylalanine tRNA Synthetase (PheRS) | Potent and selective inhibitors of parasite growth in vitro and in vivo. | nih.gov |

| Bicyclic Pyrrolidines | T. gondii Phenylalanine tRNA Synthetase (PheRS) | Retain potency and target selectivity; SAR studies show aliphatic groups improve potency and brain exposure. | nih.gov |

Antimalarial Activity

The development of new antimalarial therapeutics is critical to address the growing resistance to current drugs. nih.gov Bicyclic azetidines that target Plasmodium falciparum phenylalanyl-tRNA synthetase represent a promising new class of antimalarials, demonstrating activity against multiple stages of the parasite's life cycle. nih.gov

One such compound, BRD3914, was synthesized efficiently using a palladium-catalyzed, directed C(sp³)–H arylation of azetidines. nih.gov In preclinical models, BRD3914 exhibited potent in vitro activity and was curative in P. falciparum-infected mice after four oral doses. nih.gov

Similarly, a class of 4-aryl-N-benzylpyrrolidine-3-carboxamides has been identified as a novel and promising chemotype for malaria drug discovery. nih.gov A lead compound from this series, (+)-54b (CWHM-1008), was found to be orally efficacious in a mouse model of malaria. It demonstrated potent activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. nih.gov

| Compound | Compound Class | P. falciparum Strain | In Vitro EC50 | In Vivo Efficacy | Reference |

|---|---|---|---|---|---|

| BRD3914 | Bicyclic Azetidine | Not specified | 15 nM | Curative in mouse model after 4 oral doses. | nih.gov |

| (+)-54b (CWHM-1008) | 4-Aryl-N-benzylpyrrolidine-3-carboxamide | 3D7 (sensitive) | 46 nM | Orally efficacious in a mouse model (ED99 ~ 30 mg/kg/day). | nih.gov |

| Dd2 (resistant) | 21 nM |

Antibacterial and Antifungal Activity in Preclinical Models

The structural features of azetidine and pyrrolidine derivatives also confer antibacterial properties, although reports on their antifungal activity are less specific to this particular combined scaffold. medwinpublishers.com

Research into thiazole-based pyrrolidine derivatives has shown selective antibacterial activity. One study found that a 4-F-phenyl derivative was effective against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com The differential activity is attributed to the structural differences in the cell walls between Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Another review highlights that various pyrrolidine-thiazole derivatives exhibit good activity against strains like E. coli, S. typhimurium, B. cereus, and S. aureus. frontiersin.org

Furthermore, a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives linked to fluoroquinolones at the C-7 position showed good antibacterial activity. Certain compounds effectively inhibited the growth of both Methicillin-sensitive and Methicillin-resistant S. aureus (MRSA) as well as Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 16.00 μg/mL. medwinpublishers.com While various azetidinone and pyrrolidinedione derivatives have been investigated for antifungal properties against pathogens like Aspergillus niger and Candida albicans, specific data for compounds with the direct 1-(azetidin-3-yl)pyrrolidine core is not extensively documented in the reviewed literature. researchgate.netnih.gov

| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Fluoroquinolone C-7 substituted azetidine derivatives | S. aureus (MSSA & MRSA), E. coli | 0.25–16.00 µg/mL | medwinpublishers.com |

| Thiazole-pyrrolidine derivatives (4-F-phenyl substituted) | Gram-positive bacteria (e.g., S. aureus, B. cereus) | Selectively active against Gram-positive strains. | biointerfaceresearch.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Azetidine (B1206935) and Pyrrolidine (B122466) Ring Substituents on Biological Potency

Substitutions on both the azetidine and pyrrolidine rings are critical in modulating the biological activity of compounds containing the 1-(azetidin-3-yl)pyrrolidine (B118198) core. The nature, size, and electronic properties of these substituents can drastically alter a compound's potency and efficacy.

On the pyrrolidine ring , modifications have shown significant effects on biological activity. For instance, in various classes of compounds, the introduction of fluorophenyl substituents at the C-3 position has been linked to enhanced in vitro potency. nih.gov The position of substituents is also crucial; meta-substituted phenyl rings attached to the pyrrolidine moiety have been shown to improve biological activity in certain contexts. nih.gov In studies of pyrrolidine-2,5-dione derivatives, non-aromatic substituents such as a sec-butyl group at the C-3 position positively influenced anticonvulsant activity. nih.gov

For the azetidine ring , substitutions are equally impactful. Fluorination of the azetidine ring in certain amides has led to unexpectedly strong biological activity. nih.gov In a series of dopamine (B1211576) receptor antagonists, modifications to an amide moiety attached to the 3-position of the azetidine ring were explored. It was found that the placement of a bromo-substituent on the phenyl ring of the amide was critical for receptor affinity, with a 2-bromo-substituent favoring D2 receptor binding and a 4-bromo-substituent enhancing affinity for the D4 receptor. researchgate.net This highlights how even subtle changes in substituent position on a group attached to the azetidine ring can dictate receptor selectivity and potency.

The following table summarizes the observed impact of various substituents on the biological potency of related azetidine and pyrrolidine scaffolds.

| Ring Modified | Position of Substitution | Substituent Type | Observed Impact on Potency | Compound Class Context |

|---|---|---|---|---|

| Pyrrolidine | C-3 | Fluorophenyl | Improved in vitro potency | Sulfonamides |

| Pyrrolidine | C-3 | sec-Butyl | Positive effect on anticonvulsant activity | Pyrrolidine-2,5-diones |

| Pyrrolidine | General | Polyhydroxylation (Aza-sugars) | Inhibition of enzymes like α-glucosidase | Metabolic disease agents |

| Azetidine | General | Fluorination | Unexpectedly strong activity | Dipeptidyl peptidase IV inhibitors nih.gov |

| Azetidine | C-3 (via amide linker) | N-(1-benzhydryl)-4-bromo-benzamide | Potent D4 receptor antagonist | Dopaminergic agents researchgate.net |

Conformational Analysis and its Influence on Target Interaction

The three-dimensional shape of a molecule, dictated by its conformational preferences, is paramount for its interaction with a biological target. The 1-(azetidin-3-yl)pyrrolidine scaffold is conformationally complex, primarily due to the flexibility of the pyrrolidine ring, a phenomenon known as "pseudorotation". nih.gov

The pyrrolidine ring is not planar and typically adopts one of two envelope or "puckered" conformations, often referred to as Cγ-exo and Cγ-endo. nih.gov The specific conformation adopted can be heavily influenced by the nature and stereochemistry of its substituents. For example, inductive and stereoelectronic factors play a key role; electronegative substituents at the C-4 position can control the ring's pucker. nih.gov This conformational locking is critical because the spatial orientation of substituents determines how effectively the molecule fits into a receptor's binding pocket. An improper conformation can lead to a complete loss of biological activity.

Stereochemical Effects on Biological Activity and Selectivity

Stereochemistry is a defining factor in the biological activity of chiral molecules like 1-(azetidin-3-yl)pyrrolidine and its derivatives. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different stereoisomers of a drug. researchgate.net

The pyrrolidine ring contains multiple stereocenters, and their configuration (R or S) dictates the spatial arrangement of substituents. nih.gov This, in turn, affects the molecule's binding mode and biological profile. Studies on various pyrrolidine-containing compounds have repeatedly shown that one enantiomer is often significantly more potent than the other, or that different stereoisomers may even have entirely different biological activities. nih.govnih.gov For example, the conversion between cis- and trans- isomers in substituted 3-aminopyrrolidine (B1265635) derivatives can be achieved through subtle changes in reaction sequences, leading to compounds with distinct biological effects. researchgate.netscitechnol.com

Similarly, the substitution pattern on the azetidine ring can create stereoisomers that influence activity. The stereochemical relationship between substituents on the azetidine ring can affect how the entire scaffold is presented to the binding site of a protein. The synthesis of specific stereoisomers is a key challenge and focus in the development of drugs based on this scaffold. nih.govresearchgate.net

Linker and Side Chain Modulations and Their Pharmacological Implications

In many drug candidates, the 1-(azetidin-3-yl)pyrrolidine core acts as a central scaffold to which various side chains and linkers are attached. Modulating these external components is a common strategy to optimize pharmacological properties.

SAR studies have shown that not just the chemical nature of a side chain, but also its length and flexibility, can have profound effects. In a study of pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency but at the cost of reduced selectivity. rsc.org Conversely, more rigid linkers did not enhance potency but significantly improved selectivity against a related target enzyme. rsc.org

Furthermore, the specific functionalities within a side chain are critical. In a series of pyrrolidine pentamine derivatives developed as enzyme inhibitors, it was demonstrated that an S-phenyl moiety at a specific position (R1) was essential for activity. nih.govmdpi.com Altering this group or changing its distance from the core scaffold led to a significant reduction or complete loss of inhibition, underscoring the precise structural requirements for effective target engagement. nih.gov

Rational Design Based on SAR Data for Improved Efficacy

The ultimate goal of SAR and SPR studies is to enable the rational design of new chemical entities with superior efficacy, selectivity, and drug-like properties. By systematically analyzing how structural modifications affect biological activity, medicinal chemists can build predictive models to guide the synthesis of improved compounds. frontiersin.org

For instance, after identifying an initial hit compound, SAR data can reveal which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve other properties. A program that began with a dual norepinephrine (B1679862) reuptake inhibitor and serotonin (B10506) 1A partial agonist used rational design to replace a piperidine (B6355638) ring with an oxygen-linked azetidine or pyrrolidine derivative, leading to a new and effective biaryl-ether series. researchgate.net Similarly, the discovery of a selective neurokinin-1 (NK1) receptor antagonist that also had an affinity for the NK3 receptor prompted a rational design program to create novel pyrrolidine derivatives, ultimately leading to potent dual NK1/NK3 receptor antagonists. researchgate.net

This iterative process of design, synthesis, and testing, informed by a deep understanding of the SAR for the 1-(azetidin-3-yl)pyrrolidine scaffold and its analogues, is a powerful strategy for developing novel therapeutics. frontiersin.orgresearchgate.net

Computational Chemistry and in Silico Approaches

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(Azetidin-3-yl)pyrrolidine (B118198) hydrochloride, molecular docking simulations would be a primary tool to hypothesize its binding mode within the active site of a biological target. For instance, derivatives of azetidin-2-one (B1220530) have been the subject of molecular docking studies to predict their binding affinity and interaction with protein targets. rjptonline.orgnih.gov These studies often involve preparing the protein structure, defining the binding site, and then algorithmically fitting the ligand into this site, scored by binding energy.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. This can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, offering a more realistic representation of the molecular recognition process.

A hypothetical molecular docking and dynamics simulation workflow for 1-(Azetidin-3-yl)pyrrolidine hydrochloride is outlined in the table below.

| Step | Description | Purpose |

| 1. Target Selection & Preparation | Identification of a relevant biological target (e.g., an enzyme or receptor). The 3D structure is obtained from a protein database (PDB) or through homology modeling. | To have a structural basis for the interaction study. |

| 2. Ligand Preparation | Generation of a 3D structure of this compound. Energy minimization is performed to obtain a low-energy conformation. | To ensure the ligand structure is energetically favorable before docking. |

| 3. Molecular Docking | The ligand is placed into the active site of the target protein using docking software (e.g., AutoDock, Glide). Multiple binding poses are generated and scored. | To predict the most likely binding orientation and estimate the binding affinity. |

| 4. Analysis of Docking Results | The best-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) with amino acid residues in the active site. | To understand the molecular basis of the predicted interaction. |

| 5. Molecular Dynamics Simulation | The docked complex is subjected to MD simulation in a simulated physiological environment (water, ions). | To assess the stability of the binding pose and observe the dynamic behavior of the complex over time. |

| 6. Post-MD Analysis | Trajectories from the MD simulation are analyzed to calculate binding free energies, identify persistent interactions, and observe conformational changes. | To refine the understanding of the ligand-target interaction and its stability. |

Quantum Chemical Calculations in Mechanistic Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these methods can be employed to elucidate reaction mechanisms, predict spectroscopic signatures, and understand its intrinsic chemical properties. While direct studies on this specific compound are scarce, the application of quantum chemistry to azetidine (B1206935) derivatives serves as a valuable precedent. scitechnol.com

For example, Density Functional Theory (DFT) is a popular quantum chemical method that can be used to calculate molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and reaction energy profiles. This information is crucial for understanding how the molecule might interact with other reagents or a biological target at an electronic level.

Predictive Modeling for Synthesis and Reactivity

Computational models are increasingly used to predict the outcomes of chemical reactions, thereby guiding synthetic strategies. For complex scaffolds like the azetidinyl-pyrrolidine system, predictive modeling can help in identifying optimal reaction conditions and forecasting the feasibility of synthetic routes.

Recent advancements have shown that computational models can predict which compounds will react to form azetidines, a traditionally challenging synthetic target. thescience.dev By calculating properties such as frontier orbital energies, these models can prescreen potential starting materials and catalysts, saving significant experimental time and resources. thescience.dev This approach could be invaluable in designing novel synthetic pathways to this compound and its derivatives.

Computational Screening for Virtual Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The azetidine and pyrrolidine (B122466) scaffolds are considered privileged structures in medicinal chemistry due to their presence in many bioactive compounds.

Computational methods can be used to design and screen virtual libraries based on the 1-(Azetidin-3-yl)pyrrolidine core. By systematically modifying the core structure with various substituents in silico and then predicting the properties of the resulting virtual compounds (e.g., binding affinity, ADME properties), researchers can prioritize the synthesis of the most promising candidates. The synthesis of diverse azetidine-based scaffolds for the development of focused compound libraries has been reported as a strategy to explore chemical space for drug discovery. nih.govresearchgate.net

Homology Modeling for Receptor Structures

In cases where the experimental 3D structure of a biological target is unknown, homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a homologous protein (a "template") to predict the structure of the "target" protein.

If this compound is found to interact with a protein for which no crystal structure is available, homology modeling would be the first step in enabling structure-based drug design studies like molecular docking. The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. Once a reliable model is built, it can be used in docking and molecular dynamics simulations as described in section 7.1.

Academic and Patent Literature Review

Historical Development of Azetidine (B1206935) and Pyrrolidine (B122466) Compounds in Research

The journey of azetidine and pyrrolidine compounds in chemical research has largely run in parallel, driven by their prevalence in natural products and their potential as key structural motifs in drug discovery.

Pyrrolidine: The five-membered pyrrolidine ring is a ubiquitous scaffold in chemistry and biology. ijsr.netfrontiersin.orgresearchgate.net It forms the core of the amino acid proline and is present in a vast array of alkaloids and pharmacologically active agents. frontiersin.org Historically, research on pyrrolidine derivatives has been extensive due to their relative stability and accessibility from natural sources. Early research focused on the isolation and characterization of naturally occurring pyrrolidine-containing molecules. Over time, synthetic chemists developed numerous methods for the construction and functionalization of the pyrrolidine ring, solidifying its status as a "privileged scaffold" in medicinal chemistry. researchgate.net Its versatile structure allows for diverse functionalization, influencing pharmacokinetic properties like binding affinity and metabolic stability in drug candidates. nih.gov

Azetidine: The four-membered azetidine ring, a smaller homolog of pyrrolidine, has a more challenging research history. nih.gov Its inherent ring strain makes synthesis difficult and the ring itself more reactive. nih.gov The first natural product containing an azetidine ring, L-azetidine-2-carboxylic acid, was isolated in 1955. Despite initial challenges, the unique conformational constraints and physicochemical properties imparted by the azetidine ring have made it an increasingly popular motif in modern drug discovery. nih.govchemrxiv.org Researchers have developed advanced synthetic methods, such as palladium-catalyzed intramolecular amination, to overcome the difficulties associated with its synthesis. organic-chemistry.org The inclusion of the azetidine moiety can improve properties like solubility, lipophilicity, and metabolic stability in drug candidates. researchgate.net Today, at least seven approved drugs contain an azetidine residue. chemrxiv.org

The development of compounds incorporating both scaffolds, such as 1-(azetidin-3-yl)pyrrolidine (B118198), represents a more recent trend, aiming to combine the desirable properties of both ring systems to explore novel chemical space.

Key Academic Discoveries and Milestones

Academic research has laid the fundamental groundwork for the application of azetidine and pyrrolidine scaffolds in various fields.

Pyrrolidine Discoveries:

Asymmetric Catalysis: The use of proline and its derivatives as organocatalysts in asymmetric reactions, such as the Mannich and aldol (B89426) reactions, was a major milestone. This discovery opened new avenues for the stereoselective synthesis of complex molecules.

Neurological and Psychiatric Research: The pyrrolidine scaffold is a core component of nootropic drugs like Piracetam and its analogs (e.g., Aniracetam), which have been studied for their cognitive-enhancing effects. ijsr.net

Antiviral and Anticancer Agents: Numerous academic studies have explored the synthesis of pyrrolidine derivatives as inhibitors of viral replication and as cytotoxic agents against various cancer cell lines. frontiersin.org

Azetidine Discoveries:

Synthesis Advancements: A significant milestone was the development of robust synthetic routes to functionalized azetidines, which were previously considered challenging to access. nih.gov Methodologies like cycloaddition reactions and intramolecular cyclizations have become more efficient. bham.ac.uk

Medicinal Chemistry Impact: Academic research demonstrated that incorporating the rigid azetidine scaffold could lead to improved potency and selectivity for various biological targets. It has been explored as a key component in compounds with anticancer, antibacterial, and anti-inflammatory activities. nih.gov For example, azetidine derivatives have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.

Bioisosteric Replacement: The azetidine ring has been successfully used as a bioisostere for other groups to modulate a molecule's properties. For instance, it has been used to replace larger rings to reduce molecular weight and improve pharmacokinetic profiles.

The combination of these two scaffolds in molecules like 1-(azetidin-3-yl)pyrrolidine is a logical progression, with the compound often used as a building block in the synthesis of novel therapeutic agents. Its commercial availability from suppliers like Molport indicates its utility in drug discovery programs. molport.com

Overview of Patent Landscape Relevant to 1-(Azetidin-3-yl)pyrrolidine Hydrochloride and its Use

While patents specifically claiming "this compound" as a final product are not prominent, the core scaffold is featured in numerous patents for a wide range of therapeutic applications. The hydrochloride salt is a common formulation strategy to improve the solubility and stability of amine-containing active pharmaceutical ingredients.

Patents often claim a genus of compounds encompassing the azetidinyl-pyrrolidine moiety. Key therapeutic areas where this scaffold appears include:

Tachykinin Antagonists: A patent application (WO2000063168A1) describes the preparation of 3-azetidinylalkyl-pyrrolidines as tachykinin antagonists. google.com These compounds are investigated for their potential in treating conditions such as pain, inflammation, and affective disorders.

5-HT Receptor Agonists: A US patent (US5854268A) discloses a class of substituted azetidine and pyrrolidine derivatives that act as selective agonists for 5-HT1-like receptors. google.com These are indicated for the treatment of migraine and related vascular headaches.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The azetidine and pyrrolidine scaffolds, often fluorinated, are key components in patents for DPP-IV inhibitors, which are used in the management of type 2 diabetes. A patent application from Pfizer (US 2005/0256310 A1) details various pyrrolidine-based compounds for this purpose. googleapis.com

Antibacterial Agents: The 3-amino-azetidine core, which is a precursor to the title compound, is used to synthesize fluoroquinolone antibiotics. google.com These patents highlight the versatility of the azetidine ring in creating potent antibacterial agents.

The following table summarizes representative patents where the azetidinyl-pyrrolidine or related scaffolds are central.

| Patent Number | Assignee | Therapeutic Area | Relevant Scaffolds Claimed |

| WO2000063168A1 | (Not Specified) | Tachykinin Antagonists | 3-azetidinylalkyl-pyrrolidines |

| US5854268A | (Not Specified) | 5-HT Receptor Agonists | Substituted azetidine and pyrrolidine derivatives |

| US 2005/0256310 A1 | Pfizer Inc. | DPP-IV Inhibitors | Fluorinated pyrrolidine derivatives |

| WO1999043647A1 | (Not Specified) | 5-HT2C Receptor Agonists | (Bicyclic aryl)oxy-substituted pyrrolidines and azetidines |

Analysis of Intellectual Property Trends in Related Chemical Scaffolds

The intellectual property landscape for azetidine and pyrrolidine scaffolds reveals several key trends in medicinal chemistry and drug discovery.

Increasing Complexity and 3D-Scaffolds: There is a clear trend moving away from flat, aromatic structures towards more three-dimensional scaffolds. Both azetidine and pyrrolidine rings provide sp3-rich, non-planar structures that can better interact with the complex binding sites of biological targets. nih.govresearchgate.net This push for "Fsp3-richness" is a dominant theme in recent patent applications.

Scaffold Hopping and Bioisosterism: The azetidine ring, in particular, is frequently used in "scaffold hopping" strategies. Patented inventions often show the replacement of more common rings (like piperidine (B6355638) or pyrrolidine) with an azetidine to achieve improved physicochemical properties, novelty, and potency. This trend is driven by the need to create new intellectual property and to overcome liabilities associated with existing chemical series.

Focus on Constrained Analogs: The rigidity of the azetidine ring and the defined stereochemistry of substituted pyrrolidines are leveraged to create conformationally constrained analogs of known drugs or lead compounds. This strategy aims to lock the molecule in its bioactive conformation, thereby increasing potency and reducing off-target effects.

Combinatorial Library Enablement: Patents like WO2000063168A1 highlight the use of these scaffolds as building blocks for combinatorial libraries. google.com The goal is to rapidly generate a large number of diverse compounds for high-throughput screening. The commercial availability of building blocks like 1-(azetidin-3-yl)pyrrolidine supports this trend, allowing pharmaceutical companies to quickly explore new chemical space around this core.

Future Directions and Emerging Research Opportunities

Exploration of Novel Biological Targets for Azetidine-Pyrrolidine Scaffolds

The azetidine-pyrrolidine scaffold is a versatile framework that holds potential for interaction with a wide array of biological targets beyond its current areas of investigation. Azetidine (B1206935) and pyrrolidine (B122466) rings are key components in numerous biologically active compounds, suggesting that their combination could yield derivatives with novel mechanisms of action. researchgate.netfrontiersin.org For instance, azetidine derivatives have recently been identified as potent bactericidal agents against multidrug-resistant Mycobacterium tuberculosis, acting by inhibiting mycolic acid biosynthesis—a distinct mechanism from existing cell wall inhibitors. acs.org This finding opens the door to screening 1-(azetidin-3-yl)pyrrolidine (B118198) hydrochloride derivatives against other challenging bacterial pathogens and exploring their impact on various aspects of cell envelope biogenesis.

The pyrrolidine ring is a well-established scaffold in compounds targeting the central nervous system (CNS), contributing to molecules designed for various neurological and psychiatric conditions. nih.govnih.gov The combined scaffold could be leveraged to develop modulators of novel CNS targets, such as specific G-protein coupled receptors (GPCRs), ion channels, or enzymes implicated in neurodegenerative diseases. The stereochemical complexity afforded by the scaffold can be systematically explored to achieve high selectivity for specific receptor subtypes, a crucial aspect of modern drug design. nih.govmdpi.com

Further exploration could involve screening libraries of azetidine-pyrrolidine derivatives against panels of kinases, proteases, and epigenetic targets, which are implicated in oncology and inflammatory diseases. The conformational constraint imposed by the azetidine ring, combined with the structural diversity achievable at the pyrrolidine nitrogen, provides a unique platform for designing selective inhibitors. researchgate.netmdpi.com

Table 1: Potential Novel Biological Targets and Rationale

| Target Class | Specific Examples | Rationale for Exploration |

|---|---|---|

| Bacterial Enzymes | Mycolate biosynthesis enzymes, DNA gyrase, Topoisomerase IV | Azetidines have shown activity against M. tuberculosis by inhibiting mycolate assembly. acs.org The scaffold's unique 3D shape may allow for novel binding modes to other essential bacterial enzymes. |

| CNS Receptors | Orphan GPCRs, specific serotonin (B10506) or dopamine (B1211576) receptor subtypes, NMDA receptor modulators | Saturated heterocycles like pyrrolidine are prevalent in CNS drugs. nih.govnih.gov The combined scaffold offers a novel 3D structure for targeting receptors involved in neurodegeneration and psychiatric disorders. |

| Kinases | Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), Cyclin-dependent kinases (CDKs) | Pyrrolidine-containing molecules have demonstrated anticancer activity. frontiersin.org The rigid azetidine component can be used to orient substituents into specific kinase binding pockets to achieve selectivity. |

| Epigenetic Targets | Histone deacetylases (HDACs), Bromodomain-containing proteins | The scaffold can serve as a template for presenting functional groups that interact with the active sites of epigenetic modifying enzymes, relevant in cancer and inflammatory diseases. |

Application in New Therapeutic Areas Beyond Current Scope

Building on the exploration of novel targets, the azetidine-pyrrolidine scaffold can be applied to new therapeutic areas. While azetidines and pyrrolidines have been investigated for roles in infectious diseases, oncology, and CNS disorders, their combined potential in other areas remains largely untapped. researchgate.netacs.orgnih.gov

One promising area is the development of agents for rare and neglected tropical diseases. The synthetic tractability of the scaffold allows for the creation of diverse chemical libraries that can be screened against pathogens like Leishmania, Trypanosoma, or various helminths. acs.org

Another emerging field is immunomodulation. The scaffold could serve as a basis for developing compounds that target intracellular signaling pathways in immune cells, potentially leading to new treatments for autoimmune diseases such as rheumatoid arthritis, lupus, or inflammatory bowel disease. The anti-inflammatory properties noted for some pyrrolidine derivatives provide a strong rationale for this pursuit. researchgate.net

Furthermore, the unique physicochemical properties imparted by the azetidine and pyrrolidine rings could be harnessed to address challenges in drug delivery, such as crossing the blood-brain barrier for CNS indications or achieving specific tissue distribution. nih.gov

Advanced Synthetic Methodologies and Process Intensification

Realizing the full potential of the 1-(azetidin-3-yl)pyrrolidine scaffold hinges on the development of advanced and efficient synthetic methods. Traditional synthesis of azetidines can be challenging due to ring strain, but significant progress has been made in recent years. magtech.com.cn Modern strategies include palladium-catalyzed intramolecular C-H amination, organic-chemistry.orgnih.gov gold-catalyzed oxidative cyclization, nih.gov visible-light-induced [2+2] photocycloadditions, rsc.org and strain-release functionalization of azabicyclo[1.1.0]butanes. rsc.org Adapting these methods to create substituted 1-(azetidin-3-yl)pyrrolidine derivatives in a stereoselective and modular fashion is a key future objective.

Process intensification represents a significant opportunity to make the synthesis of these compounds more efficient, scalable, and sustainable. The application of microwave-assisted organic synthesis (MAOS) has already been shown to accelerate the synthesis of pyrrolidine-containing compounds. nih.gov Flow chemistry is another powerful tool that can improve reaction control, safety, and scalability, particularly for reactions involving hazardous intermediates or requiring precise temperature management. nih.gov

Table 2: Comparison of Advanced Synthetic Methodologies

| Methodology | Description | Advantages |

|---|---|---|

| Pd-Catalyzed C-H Amination | Intramolecular cyclization of amine substrates via C-H activation. organic-chemistry.orgnih.gov | High efficiency, use of inexpensive reagents, predictable selectivity. |

| [2+2] Photocycloaddition | Light-induced formation of the azetidine ring from imines and alkenes. rsc.orgnih.gov | Access to complex polycyclic structures under mild conditions. |

| Strain-Release Synthesis | Ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes. rsc.org | Modular and divergent synthesis of functionalized azetidines. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch reactor. nih.gov | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat reactions. nih.gov | Reduced reaction times, increased yields, and support for green chemistry principles. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of novel compounds based on the azetidine-pyrrolidine scaffold. springernature.comresearchgate.net These computational tools can be applied across the entire drug discovery pipeline, from initial hit generation to lead optimization. nih.gov

Generative AI models can explore vast chemical space to design novel derivatives of 1-(azetidin-3-yl)pyrrolidine with desired physicochemical and biological properties. springernature.com These models can be trained on existing chemical data to learn the underlying rules of molecular structure and activity, enabling them to propose new molecules that are synthetically feasible and likely to be active against a specific target. researchgate.net

Collaborative Research Opportunities and Interdisciplinary Studies

Maximizing the therapeutic potential of the 1-(azetidin-3-yl)pyrrolidine scaffold will require a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery necessitates the integration of expertise from multiple scientific fields.

Collaborations between synthetic organic chemists and computational chemists will be crucial for applying AI and ML tools to design novel libraries of compounds and devise efficient synthetic pathways. researchgate.netnih.gov Partnerships with structural biologists and biochemists are essential for identifying and validating novel biological targets and for elucidating the molecular interactions between the compounds and their targets through techniques like X-ray crystallography.

Furthermore, collaborations with pharmacologists, toxicologists, and clinical researchers will be vital for advancing promising lead compounds through preclinical and clinical development. Interdisciplinary studies that combine synthetic chemistry, computational modeling, and biological testing in iterative cycles will accelerate the journey from an interesting chemical scaffold to a potential therapeutic agent.

Q & A

Q. What are the established synthetic routes for 1-(Azetidin-3-yl)pyrrolidine hydrochloride, and what key reaction conditions optimize yield and purity?

The synthesis typically involves coupling azetidine and pyrrolidine derivatives via carbodiimide-mediated amidation. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and triethylamine (EtN) are used to activate carboxylic acids for nucleophilic attack by pyrrolidine . Multi-step routes may include substitutions (e.g., nucleophilic displacement of halides) and reductions (e.g., catalytic hydrogenation), as seen in analogous azetidine-pyrrolidine hybrid syntheses. Purification via column chromatography or recrystallization ensures ≥95% purity, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometric ratios .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Structural confirmation relies on H/C NMR for proton/carbon environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration. SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths and angles, particularly for azetidine ring puckering and hydrochloride salt formation . Polarimetry or chiral HPLC may assess enantiopurity if stereocenters are present .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Store the compound at –20°C in airtight, light-resistant containers to prevent hygroscopic degradation . Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Spills should be neutralized with inert absorbents (e.g., sand) and disposed of as hazardous waste under local regulations .

Advanced Research Questions

Q. What strategies resolve discrepancies between spectroscopic data and computational modeling predictions for this compound?

Cross-validate experimental NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). If crystallographic data (e.g., from SHELX refinements ) conflict with predicted conformers, prioritize experimental results and re-examine solvent effects or protonation states in simulations . Dynamic NMR or variable-temperature studies can clarify fluxional behavior in solution .

Q. How can structure-activity relationship (SAR) studies be designed for azetidine-pyrrolidine hybrids targeting enzyme inhibition?

Modify substituents on the azetidine (e.g., 3-position) and pyrrolidine (e.g., 2-position) rings to probe steric/electronic effects. Use in vitro assays (e.g., N-acylethanolamine acid amidase (NAAA) inhibition ) with IC measurements. Pair SAR with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in enzyme active sites . Include control compounds (e.g., non-halogenated analogs) to isolate hydrochloride salt contributions .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

High-resolution LC-MS/MS or HPLC-UV (λ ~210 nm) detects impurities like unreacted starting materials or dehalogenated byproducts. Gradient elution (e.g., 5–95% acetonitrile in HO with 0.1% TFA) improves separation of polar intermediates. For quantification, calibrate against reference standards (e.g., CAS 149105-96-4 ) and validate methods per ICH Q2(R1) guidelines .

Q. What computational approaches predict the pharmacokinetic behavior of this compound?

Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. Molecular dynamics (MD) simulations (e.g., GROMACS) assess membrane interactions, while PBPK modeling extrapolates in vitro clearance data to in vivo half-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.